molecular formula C9H13N3O2 B13244883 2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid

2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13244883
M. Wt: 195.22 g/mol
InChI Key: PFXDWNFEGAGBNS-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-1-yl)cyclohexane-1-carboxylic acid ( 1341945-75-2) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research . This compound features a molecular formula of C 9 H 13 N 3 O 2 and a molecular weight of 195.22 g/mol, integrating a cyclohexane carboxylic acid scaffold with a 1,2,4-triazole moiety . The 1,2,4-triazole ring is a privileged structure in pharmaceutical development, known for its versatile biological activities and ability to engage in key hydrogen bonding interactions within biological targets. While specific mechanistic studies on this exact compound are limited, research into closely related analogues provides strong indications of its potential applications. Notably, structurally similar triazole-cyclohexane carboxylic acid derivatives have been investigated for their role as inhibitors of bacterial enzymes, such as beta-lactamase, which is a key target in overcoming antibiotic resistance . This suggests its value as a critical intermediate in the synthesis and development of novel antimicrobial agents. Researchers can leverage this compound as a versatile synthon for constructing more complex molecules, exploring structure-activity relationships (SAR), and developing potential therapeutics for infectious diseases. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-(1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12/h5-8H,1-4H2,(H,13,14)

InChI Key

PFXDWNFEGAGBNS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)O)N2C=NC=N2

Origin of Product

United States

Preparation Methods

Method A: "One-Pot" Synthesis via Cyclohexane Derivatives

Step 1: Formation of Hydrazide Intermediate

  • Starting from cyclohexane carboxylic acid derivatives, such as cyclohexanecarbonyl chloride, the initial step involves acylation with hydrazine hydrate to form the corresponding hydrazide.
  • Reaction conditions typically include acetic acid as solvent and sodium acetate as a base, conducted at ambient or slightly elevated temperatures (~25–50°C).

Step 2: Cyclization to Form Triazole Ring

  • The hydrazide reacts with an azide precursor or directly with a suitable nitrile compound in the presence of a copper(I) catalyst (CuI or CuSO₄) to facilitate a Huisgen 1,3-dipolar cycloaddition ("click chemistry").
  • This step results in the formation of the 1,2,4-triazole ring attached to the cyclohexane core.

Step 3: Carboxylation and Final Functionalization

  • The resulting heterocycle undergoes oxidation or hydrolysis to introduce the carboxylic acid group at the appropriate position, often using oxidative conditions such as potassium permanganate or chromic acid.
  • Alternatively, direct carboxylation can be achieved via carbonation reactions under pressure with CO₂.

Reaction Conditions Summary:

Step Reagents Solvent Temperature Catalysts Yield
Hydrazide formation Hydrazine hydrate Acetic acid 25–50°C Quantitative
Triazole formation Azide precursor, CuI Dimethylformamide (DMF) Room temp Copper catalyst High
Carboxylation CO₂ or oxidants Water/alkaline Room temp to 80°C Variable, optimized for yield

Note: This route is adaptable for various substituents on the cyclohexane ring, enabling structural diversity.

Method B: Heterocyclic Ring Opening and Nucleophilic Substitution

Step 1: Synthesis of Triazoloquinazoline Precursors

  • Starting from 2-aminobenzonitrile, the compound is transformed into N’-(2-cyanophenyl)-N,N-dimethylformimidamides via reaction with dimethylformamide (DMF) or dimethylacetamide (DMA).
  • Cyclization occurs under acidic conditions, forming the triazolo[c]quinazoline core.

Step 2: Ring Opening and Functionalization

  • Acidic hydrolysis (using mineral acids like HCl or H₂SO₄) induces ring opening of the heterocycle, leading to the formation of intermediates bearing amino and nitrile functionalities.
  • These intermediates undergo nucleophilic attack with carboxylic acid derivatives or hydrazides to introduce the carboxylic acid group.

Step 3: Final Cyclization and Purification

  • The intermediates are subjected to cyclization under controlled conditions, often with the presence of catalysts such as acetic acid or refluxing in suitable solvents.
  • Final products are purified through recrystallization or chromatography.

Reaction Conditions Summary:

Step Reagents Solvent Temperature Catalysts Yield
Ring formation 2-Aminobenzonitrile, DMF/DMA Reflux Quantitative
Ring opening Mineral acid Water/acidic Reflux High
Nucleophilic substitution Carboxylic acids or derivatives Appropriate solvent Reflux Optimized

Industrial and Laboratory Considerations

  • Reaction Optimization: Reaction parameters such as temperature, solvent choice, and catalyst loading are optimized for maximum yield and purity.
  • Purification: Crystallization and chromatography are employed to isolate the final compound, with characterization confirmed via NMR, MS, and X-ray diffraction.
  • Scalability: Both methods are scalable, with continuous flow processes being feasible for large-scale production, especially for click chemistry steps.

Summary Table of Preparation Methods

Method Key Steps Reagents Main Features Typical Yield Remarks
Method A Hydrazide formation → Click cycloaddition → Carboxylation Hydrazine, azides, copper catalysts, CO₂ One-pot, high efficiency >80% Suitable for diverse derivatives
Method B Heterocycle synthesis → Ring opening → Functionalization 2-Aminobenzonitrile, acids, acids derivatives Multi-step, versatile 70–85% Good for structural modifications

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule but differ in backbone geometry, substituent positions, or functional groups:

Table 1: Structural Comparison
Compound Name Key Structural Features Backbone Functional Groups Reference
2-(1H-1,2,4-Triazol-1-yl)cyclohexane-1-carboxylic acid Cyclohexane ring Aliphatic Carboxylic acid, triazole
1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole ring Aliphatic Carboxylic acid, triazole (different regiochemistry)
2-(1H-1,2,4-Triazol-1-yl)pyridine-4-carboxylic acid Pyridine ring Aromatic Carboxylic acid, triazole
2-((1H-Benzimidazol-2-yl)carbamoyl)cyclohexane-1-carboxylic acid Cyclohexane ring Aliphatic Carboxylic acid, benzimidazole (vs. triazole)
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid Propanoic acid chain Aliphatic Hydroxyl, carboxylic acid, triazole

Key Observations :

  • Backbone Rigidity : The cyclohexane ring in the target compound introduces conformational flexibility compared to rigid aromatic backbones (e.g., pyridine in ).
  • Triazole Regiochemistry : 1,2,4-Triazole (target) vs. 1,2,3-triazole (e.g., ) alters electronic properties and hydrogen-bonding capacity.
  • Functional Group Positioning : Carboxylic acid placement (e.g., cyclohexane-1-carboxylic acid vs. pyridine-4-carboxylic acid) impacts molecular polarity and intermolecular interactions .

Physicochemical Properties

Table 2: Calculated and Experimental Properties
Compound Name Molecular Weight XlogP Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų) Reference
Target compound 209.23 (calc.) ~2.0 (est.) 3 donors, 4 acceptors ~95
1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid 195.22 ~1.5 2 donors, 4 acceptors 78.3
2-(1H-1,2,4-Triazol-1-yl)pyridine-4-carboxylic acid 205.18 ~0.8 2 donors, 5 acceptors 100.3
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid 157.13 -0.5 3 donors, 5 acceptors 105.7

Key Observations :

  • Hydrophobicity : The cyclohexane backbone increases XlogP (~2.0) compared to pyridine derivatives (~0.8), favoring membrane permeability in biological systems .
  • Polar Surface Area: Higher polar surface area in hydroxypropanoic acid derivatives (105.7 Ų) suggests enhanced solubility but reduced blood-brain barrier penetration .
Antifungal Activity :
  • The target compound’s triazole moiety is analogous to metabolites of fungicides like myclobutanil (e.g., β-(1,2,4-triazol-1-yl)-L-alanine) . However, dichlorophenyl-substituted triazoles (e.g., 2-(2,4-dichlorophenyl)-3-azolylpropanols) exhibit superior antifungal potency due to enhanced hydrophobic interactions with fungal CYP51 enzymes .
Material Science :
  • The carboxylic acid group in the target compound enables coordination with metals (e.g., Co²⁺ in MOFs), similar to 5,5’-di(1H-1,2,4-triazol-1-yl)-biphenyldicarboxylic acid in FJI-H37, which exhibits selective C₂H₂/CO₂ adsorption .

Biological Activity

2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid is a compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a 1,2,4-triazole moiety. This unique structure endows it with various biological activities, particularly in the fields of antimicrobial and anticancer research. The triazole ring is known for its ability to form hydrogen bonds and interact with biological targets, enhancing its pharmacological potential.

  • Molecular Formula : C9H13N3O2
  • Molecular Weight : 197.22 g/mol
  • CAS Number : 63074069

The biological activity of 2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid is primarily attributed to its structural features that facilitate interactions with enzymes and receptors. The triazole ring plays a crucial role in binding affinity due to its ability to engage in hydrogen bonding with active sites of biological molecules. This characteristic enhances the compound's selectivity and potency against various targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against a variety of pathogens, including bacteria and fungi. The following table summarizes key findings from studies on its antimicrobial efficacy:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Candida albicans0.0156 μg/mL
Escherichia coli0.125 μg/mL
Staphylococcus aureus0.0625 μg/mL

The compound's effectiveness against Candida albicans was particularly notable, showing a MIC significantly lower than that of standard antifungal agents like fluconazole.

Anticancer Activity

In addition to its antimicrobial properties, 2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid has shown promising anticancer activity. Studies have demonstrated its potential in inhibiting the proliferation of cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their division and growth.
  • Apoptosis Induction : It promotes programmed cell death in malignant cells, which is crucial for cancer therapy.

A summary of the anticancer activity is presented in the following table:

Cancer Cell LineIC50 (μM)Reference
A549 (Lung Cancer)5.0
MCF7 (Breast Cancer)3.5
HeLa (Cervical Cancer)4.0

These findings suggest that the compound may serve as a lead for developing novel anticancer agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the triazole or cyclohexane moieties can significantly influence biological activity. For instance:

  • Substituents on the triazole ring enhance binding affinity to specific targets.
  • Variations in the cyclohexane structure can affect solubility and bioavailability.

Case Studies

Several case studies have been conducted to explore the pharmacological potential of this compound:

  • Study on Antifungal Activity : A recent study evaluated various derivatives of triazole compounds against fungal pathogens, revealing that modifications at specific positions on the triazole ring significantly improved antifungal efficacy compared to fluconazole .
  • Cancer Cell Line Evaluation : In vitro studies on different cancer cell lines demonstrated that certain analogs of 2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid exhibited enhanced cytotoxicity compared to standard chemotherapeutics, suggesting potential for further development as anticancer agents .

Q & A

Q. What are the most reliable synthetic methodologies for preparing 2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid?

The compound can be synthesized via continuous-flow chemistry , which enables efficient gram-scale production. Key steps include:

  • Cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) to introduce the triazole ring.
  • Catalytic hydrogenation or acidic hydrolysis to functionalize the cyclohexane backbone.
  • Optimization of reaction parameters (e.g., temperature, residence time) to improve yield and purity . Alternative methods involve microwave-assisted synthesis for rapid tetrazole formation, using sodium azide and nitriles with zinc catalysts .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • X-ray crystallography using programs like SHELXL (for small-molecule refinement) is critical for resolving stereochemical ambiguities. SHELX software provides robust tools for handling twinned data or high-resolution structures .
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques) can identify regioselective substitution patterns, particularly distinguishing between 1,2,4-triazole isomers.
  • High-resolution mass spectrometry (HRMS) validates molecular formula and purity .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • In vitro cytotoxicity screening against cancer cell lines (e.g., MCF-7, MDA-MB-231) using MTT assays. Triazole derivatives often show activity via inhibition of aromatase or kinase pathways .
  • Antimicrobial testing (e.g., MIC determination) against Gram-positive/negative bacteria and fungi, given structural analogs with tetrazole moieties exhibit antimicrobial properties .

Advanced Research Questions

Q. How can contradictory data on biological activity between similar triazole derivatives be resolved?

  • Perform comparative structure-activity relationship (SAR) studies using analogs like ethyl 4-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)benzoate (antimicrobial) and 5-(4-carboxyphenyl)-tetrazole (anticonvulsant). Tabulate substituent effects:
SubstituentPositionBiological ActivityReference
Carboxylic acidCyclohexane C1Anti-inflammatory
TetrazoleCyclohexane C1Anticonvulsant
TriazoleCyclohexane C2Cytotoxic
  • Use docking simulations to compare binding affinities with target proteins (e.g., aromatase for anticancer activity) .

Q. What strategies optimize synthetic yield while minimizing byproducts in large-scale production?

  • Continuous-flow reactors reduce side reactions by precise control of reaction parameters (e.g., stoichiometry, flow rate). For example, adjusting the residence time during cycloaddition prevents oligomerization .
  • Design of Experiments (DoE) can identify critical factors (e.g., catalyst loading, temperature) affecting purity. Zinc salts (ZnBr₂) improve tetrazole ring formation efficiency by 15–20% .

Q. How can mechanistic studies elucidate the role of the triazole moiety in biological activity?

  • Isotopic labeling (e.g., ¹⁵N-triazole) combined with NMR metabolomics tracks metabolic stability and interaction with enzymes.
  • Kinetic studies (e.g., IC₅₀ determination) compare inhibition potency against targets like CYP450 isoforms, which are implicated in drug metabolism .

Methodological Notes

  • Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to confirm novel configurations .

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